3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one
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Overview
Description
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is a complex organic compound characterized by its unique structure, which includes a naphtho-dioxin core with two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthol derivatives with suitable reagents can lead to the formation of the dioxin ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. detailed industrial methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxine: Shares a similar core structure but differs in the position of methyl groups.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds have a similar naphtho-dioxin core but with different functional groups and properties.
Uniqueness: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various research applications.
Biological Activity
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is a complex organic compound that belongs to the class of dioxins. This compound is of interest due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The chemical formula for this compound is C14H12O3, with a molecular weight of 228.24 g/mol. The compound features a naphthalene core fused with dioxin rings, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antibacterial and antifungal properties. These activities are often linked to their ability to interact with biological macromolecules and influence cellular processes.
Antibacterial Activity
A study examining various dioxin derivatives found that certain compounds demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antifungal Activity
Compounds in the dioxin family have also shown antifungal properties, particularly against Candida albicans. This antifungal activity is crucial for developing treatments for fungal infections that are resistant to conventional therapies .
Study 1: Synthesis and Biological Screening
In a study focused on synthesizing new dioxin derivatives, researchers evaluated their biological activity. Among the synthesized compounds, several exhibited promising antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 4 | 625 | S. aureus |
Compound 6 | 1250 | S. epidermidis |
Compound 8 | Not Effective | E. coli |
Study 2: Structure-Activity Relationship
Another research article explored the structure-activity relationship (SAR) of various dioxin derivatives. It was found that modifications on the dioxin structure significantly influenced their biological activity. For instance, adding functional groups at specific positions enhanced antifungal efficacy against resistant strains of fungi .
The biological activity of dioxins like this compound is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). This receptor plays a critical role in regulating gene expression related to xenobiotic metabolism and immune response .
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3,3-dimethylbenzo[f][1,3]benzodioxin-1-one |
InChI |
InChI=1S/C14H12O3/c1-14(2)16-11-8-7-9-5-3-4-6-10(9)12(11)13(15)17-14/h3-8H,1-2H3 |
InChI Key |
QNBUFCNSOSOEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C3=CC=CC=C3C=C2)C(=O)O1)C |
Origin of Product |
United States |
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